3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Overview
Description
“3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C13H16FN3 . It has a molecular weight of 233.28 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)c1cc(N)n(n1)-c2ccc(F)cc2
. This indicates that the molecule contains a pyrazole ring with a tert-butyl group and a 4-fluorophenyl group attached. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results. For precise data, it would be best to refer to a reliable chemical database or the product’s Material Safety Data Sheet (MSDS).Scientific Research Applications
Synthesis and Characterization
Synthesis Methodologies : Studies have developed efficient synthesis methods for pyrazole derivatives, including those similar to 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. For instance, Becerra et al. (2021) reported a solvent-free, one-pot two-step synthesis method for related pyrazole derivatives, emphasizing operational ease and short reaction time (Becerra, Rojas, & Castillo, 2021).
Structural Characterization : The molecular structure of similar compounds has been characterized using various techniques such as X-ray diffraction, FT-IR, UV-Vis, NMR spectroscopies, and density functional theory (DFT) calculations. For example, Tamer et al. (2016) performed extensive structural analysis on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a compound structurally related to this compound (Tamer et al., 2016).
Chemical Reactivity and Properties
Reactivity and Formation of Derivatives : The reactivity of pyrazole derivatives, like this compound, can lead to the formation of valuable compounds. Herberhold et al. (1997) discussed the reactivity of Tri(tert-butyl)plumbyl-amine with pyrazole, leading to various derivatives (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).
Nonlinear Optical Properties : Pyrazole derivatives exhibit intriguing physical properties such as nonlinear optical behavior. For instance, the study by Ö. Tamer et al. (2016) on a similar pyrazole compound demonstrated its potential for intramolecular charge transfer, which is crucial for nonlinear optical applications (Ö. Tamer et al., 2016).
Applications in Polymerization and Catalysis
Catalysis in Polymerization : Pyrazolyl compounds, including those structurally related to this compound, have been used as catalysts in polymerization processes. Matiwane et al. (2020) explored pyrazolyl compounds in the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness as catalysts (Matiwane, Obuah, & Darkwa, 2020).
Utility in Synthesis of Complex Molecules : The versatility of pyrazole derivatives in the synthesis of complex molecules has been noted in various studies. Bobko et al. (2012) demonstrated a novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the adaptability of pyrazole compounds in synthesizing diverse molecular structures (Bobko, Kaura, Evans, & Su, 2012).
Properties
IUPAC Name |
5-tert-butyl-2-(4-fluorophenyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZGQEFEOZXWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366177 | |
Record name | 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778611-16-8 | |
Record name | 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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